molecular formula C26H21FN6O2S2 B2928749 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 393840-11-4

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No.: B2928749
CAS No.: 393840-11-4
M. Wt: 532.61
InChI Key: SCVVYCNZQMGMDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heterocycles. Techniques such as NMR, HR-MS, and FT-IR spectroscopy could be used to analyze the structure .

Scientific Research Applications

Synthesis and Antimicrobial Properties Compounds related to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide have been synthesized through various methods, including microwave-induced synthesis and Knoevenagel condensation. These methods have yielded compounds with significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms and specific structural motifs, such as thiazole and thiazolidinone, in these compounds is essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity Several studies have also investigated the anticancer properties of benzothiazole derivatives. These compounds have shown promising anticancer activity in vitro against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The structure-activity relationship (SAR) studies suggest that different substitutions on the benzothiazole scaffold can modulate antitumor properties, indicating the potential of these compounds as anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Pharmacological Studies The pharmacological evaluation of benzothiazole derivatives extends beyond antimicrobial and anticancer activities. These compounds have been explored for various pharmacological effects, including anticonvulsant, sedative-hypnotic, and CNS depressant activities. The effectiveness of these compounds in pharmacological models suggests their potential for further development into therapeutic agents for a variety of conditions. Some derivatives have been found to show significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential as anticonvulsant agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2S2/c1-16-6-4-9-19(12-16)33-22(14-28-24(35)17-7-5-8-18(27)13-17)31-32-26(33)36-15-23(34)30-25-29-20-10-2-3-11-21(20)37-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVVYCNZQMGMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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